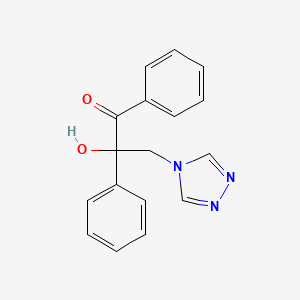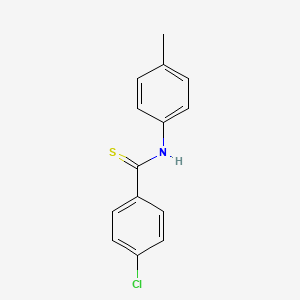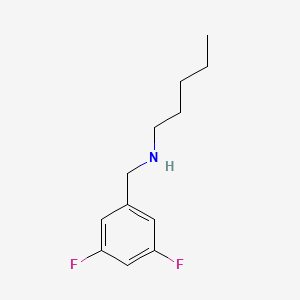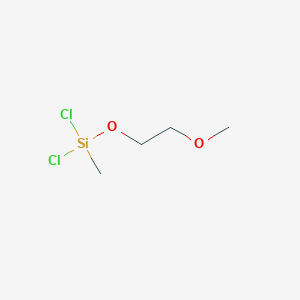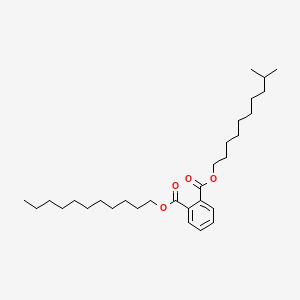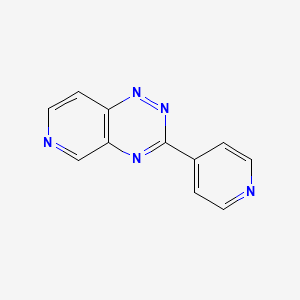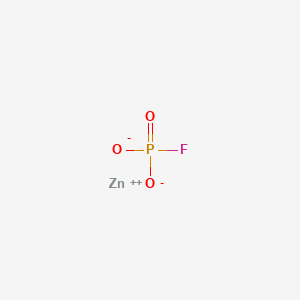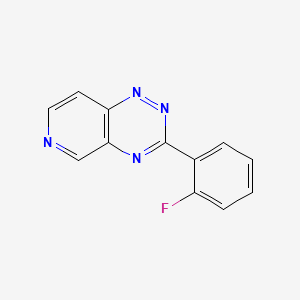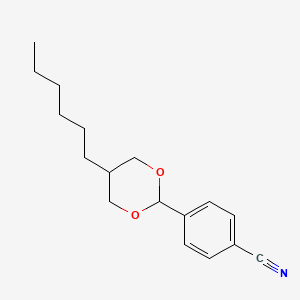
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C16H21NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Attachment of the hexyl chain: The hexyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the benzonitrile group: This step involves the nitration of a benzene ring followed by reduction to form the benzonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, and other types of chemical bonds. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile
Comparison
Compared to similar compounds, 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has a unique combination of structural features that can influence its reactivity and interactions. The length of the hexyl chain, for example, can affect the compound’s solubility, stability, and ability to interact with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
74800-44-5 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-15-12-19-17(20-13-15)16-9-7-14(11-18)8-10-16/h7-10,15,17H,2-6,12-13H2,1H3 |
Clé InChI |
OGCKMDSDEJZJIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


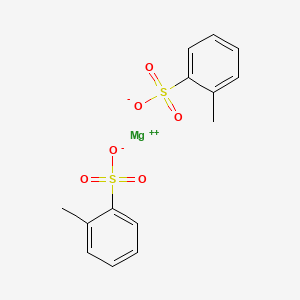
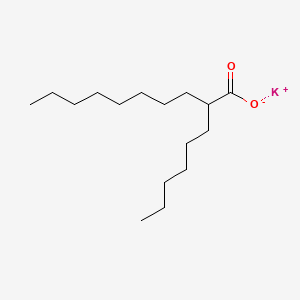
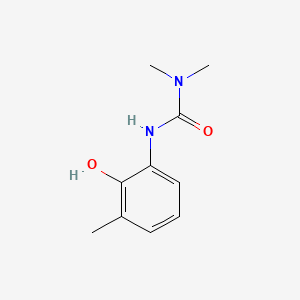
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
